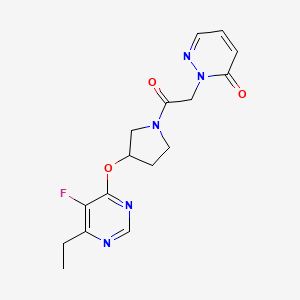
2-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one" is a complex organic molecule that appears to be related to various pharmaceutical research efforts. The structure suggests the presence of a pyridazinone core, which is a common feature in many biologically active compounds, particularly those with potential antimicrobial and antiviral properties . The molecule also contains a fluoropyrimidinyl moiety, which is often seen in compounds with antimitotic and antibacterial activities . The presence of an ethyl group and a pyrrolidine ring indicates potential modifications to enhance the compound's pharmacokinetic properties or to target specific biological pathways .
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, regioselective chlorination, and coupling of different building blocks . For instance, the synthesis of fluoroquinolone antibacterials includes the coupling of pyrrolidine derivatives with quinolinecarboxylic acids . Similarly, the synthesis of pyrimidinone and oxazinone derivatives can start from citrazinic acid, followed by a series of condensation, cyclization, and methylation steps . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and X-ray crystallography . These techniques provide detailed information about the molecular framework, functional groups, and three-dimensional conformation, which are critical for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions, such as reductive cyclization, alkylation, and intramolecular cyclization . These reactions are often used to introduce or modify functional groups to enhance the biological activity or to create new derivatives for structure-activity relationship (SAR) studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like the one are crucial for their potential as pharmaceutical agents. These properties include solubility, stability, and the presence of functional groups that can interact with biological targets. For example, the introduction of a fluorine atom can significantly affect the compound's lipophilicity and metabolic stability . Computational methods such as density functional theory (DFT) and molecular docking can also provide insights into the compound's reactivity and potential binding affinity to biological receptors .
科学的研究の応用
Antimitotic Activity
- Alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates showed significant effects on cytotoxicity and inhibition of mitosis in cultured lymphoid leukemia L1210 cells. Compounds with potent in vitro cytotoxicities also exhibited strong in vivo activity (Temple, Rener, Comber, & Waud, 1991).
Synthesis and Biological Properties
- A series of novel derivatives including pyrazole, 1,2,4-triazole, and pyridazine moieties were synthesized and showed pronounced stimulating action on plant growth. Their growth stimulant activities compared favorably with heteroauxin (Yengoyan, Azaryan, Pivazyan, Ghazaryan, Tamazyan, & Ayvazyan, 2020).
Anticancer Activity via Molecular Docking Studies
- New 3(2H)-one pyridazinone derivatives were synthesized with potential antioxidant activity. These compounds demonstrated in vitro antioxidant activity and were evaluated using molecular docking, revealing potential as antioxidants at a concentration of 50µg/ml (Mehvish & Kumar, 2022).
Structure-Activity Studies
- Pyridine derivatives showed antitumor activity in mice. Biological activity was influenced by modifications to the oxime moiety, side chain, and nitro group, indicating a complex relationship between structure and antitumor activity (Temple, Rener, Waud, & Noker, 1992).
Molecular Properties Investigation
- DFT and quantum-chemical calculations of various pyrrolidinones, including those with pyridine moieties, were performed. These studies investigated electronic properties like HOMO, LUMO energy, and molecular densities, which are crucial for understanding the chemical behavior of these compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
特性
IUPAC Name |
2-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-2-12-15(17)16(19-10-18-12)25-11-5-7-21(8-11)14(24)9-22-13(23)4-3-6-20-22/h3-4,6,10-11H,2,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGWJGLREBXAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-N-(4-methylbenzyl)-7-phenyl-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3017424.png)
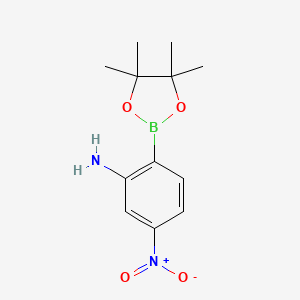
![6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B3017427.png)
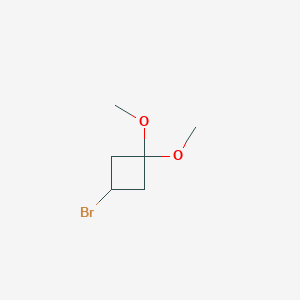
![4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3017433.png)
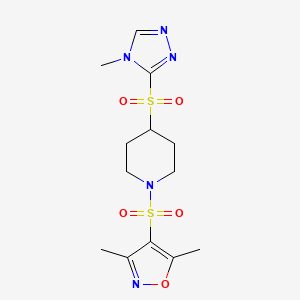
![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3017438.png)
![3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B3017439.png)

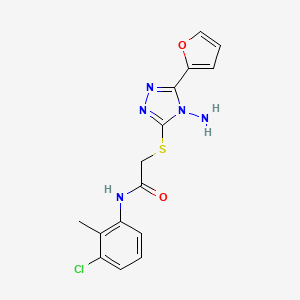
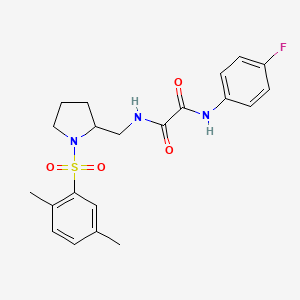
![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)
